Vicenin-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件: ビセニン-1は、固液抽出法で合成できます。 例えば、フェヌグリーク種子からC18カラムと水とアセトニトリルの混合溶媒を用いた高速液体クロマトグラフィー(HPLC)によって抽出されています 。 抽出プロセスには、TulsiconVRADS-400による固液抽出とそれに続くクロマトグラフィー分離が含まれます .

工業生産方法: ビセニン-1の工業生産は、通常、植物源からの大規模抽出を行います。 プロセスには、植物材料の乾燥および粉砕、それに続くメタノールなどの溶媒による制御された温度での抽出が含まれます 。 抽出された化合物は、HPLC法を用いて精製され、高純度レベルに達します .

化学反応の分析

Structural Reactivity and Stability

The compound’s stability under physiological conditions is influenced by its hydroxyl groups and glycosidic linkages:

Table 2: Key Structural Features Impacting Reactivity

-

Hydroxyl group interactions : Vicenin-1 forms chelate complexes with metal ions (e.g., Fe³⁺), enhancing its antioxidant capacity .

-

Glycosidic bond stability : Unlike O-glycosides, C-glycosylation prevents hydrolysis by gut microbiota, improving bioavailability .

Enzymatic Interactions and Inhibition

This compound demonstrates angiotensin-converting enzyme (ACE) inhibition through competitive binding:

Table 3: ACE Inhibition Parameters

| Parameter | Value | Method |

|---|---|---|

| IC₅₀ | 52.50 μM | Fluorescent substrate assay |

| Binding mode | Chelation | Molecular docking simulations |

| Key interactions | Zn²⁺ coordination, hydrogen bonding | Active site analysis |

-

The flavonoid core interacts with ACE’s catalytic Zn²⁺ ion, while hydroxyl groups form hydrogen bonds with Glu384 and His513 residues .

-

Competitive inhibition reduces angiotensin II production, suggesting therapeutic potential for hypertension .

Solubility and Formulation Reactions

This compound’s poor aqueous solubility (141.72 mM in DMSO) necessitates specialized formulations:

Table 4: Solubility and Formulation Strategies

| Solvent/Formulation | Solubility | Application |

|---|---|---|

| DMSO | 100 mg/mL | In vitro assays |

| PEG300:Tween 80 (4:1) | 40 mg/mL | Preclinical studies |

| Corn oil emulsion | 10% w/v | Oral administration |

-

In vivo stability : DMSO-based formulations show rapid clearance, while PEG300-Tween 80 mixtures enhance half-life .

Analytical Characterization

Advanced techniques validate this compound’s structure and purity:

科学的研究の応用

Chemical Properties and Biological Activities

Vicenin-1 (CAS: 35927-38-9) is recognized for its potent antioxidant , anti-inflammatory , and radioprotective properties. It functions as a free radical scavenger and has been shown to inhibit platelet aggregation, making it a candidate for cardiovascular health applications .

Key Biological Activities

Pharmacokinetic Studies

A study conducted on rats demonstrated the pharmacokinetics of this compound after oral administration. The compound exhibited a maximum concentration (Cmax) of 7.039 µg/mL at 2 hours post-administration (Tmax). The highest tissue concentration was found in the liver, followed by the lung. Approximately 24.2% of the administered dose was excreted via urine .

Toxicological Assessment

An acute oral toxicity study revealed a median lethal dose (LD50) of 4837.5 mg/kg in mice, with no observed adverse effects at doses up to 75 mg/kg over 28 days. Minor alterations in body weight and hematological parameters were noted but remained within normal ranges .

Radioprotection

This compound has shown promise as a radioprotector in various studies. It has been effective in reducing radiation-induced chromosomal anomalies and improving blood indices in irradiated mice . The compound's mechanism includes radical scavenging and metal chelation, which are crucial for mitigating radiation damage.

Antioxidant Studies

Research indicates that this compound possesses strong antioxidant capabilities, demonstrated through DPPH and ABTS assays. It effectively protects plasmid DNA from oxidative damage, highlighting its potential use in preventing DNA damage from environmental stressors .

Cardiovascular Health

Due to its ability to inhibit platelet aggregation, this compound may be beneficial in managing cardiovascular diseases. Its anti-inflammatory properties further support this application by reducing vascular inflammation associated with atherosclerosis .

Case Study 1: Radioprotective Effects

In a controlled study involving pregnant mice subjected to radiation, pre-treatment with this compound significantly reduced the incidence of radiation-induced tumors and chromosomal damage in offspring. The study emphasized the compound's potential as a protective agent against radiation exposure during critical developmental periods .

Case Study 2: Antioxidant Efficacy

A comparative analysis of this compound and other flavonoids revealed that this compound exhibited lower IC50 values for DPPH radical scavenging compared to other tested compounds. This suggests that this compound is a potent antioxidant capable of mitigating oxidative stress more effectively than some common alternatives .

作用機序

ビセニン-1は、さまざまな分子機構を通じてその効果を発揮します:

類似化合物との比較

ビセニン-1は、ビセニン-2やイソビテキシンなどの他のC-グリコシルフラボンに似ています 。 ビセニン-1は、その特定のグリコシル化パターンと強力な生物活性によって特徴付けられます:

特性

CAS番号 |

35927-38-9 |

|---|---|

分子式 |

C26H28O14 |

分子量 |

564.5 g/mol |

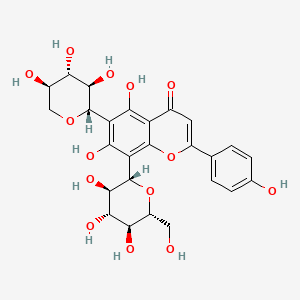

IUPAC名 |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(33)20(35)22(37)26(39-13)15-11(30)5-10(29)14-19(34)16(25-21(36)17(32)12(31)7-38-25)23(40-24(14)15)8-1-3-9(28)4-2-8/h1-5,12-13,17-18,20-22,25-33,35-37H,6-7H2/t12-,13-,17+,18-,20+,21-,22-,25?,26+/m1/s1 |

InChIキー |

UBAKZDOAVQRDGB-DXNHUJMOSA-N |

SMILES |

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

異性体SMILES |

C1[C@H]([C@@H]([C@H](C(O1)C2=C(OC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)C5=CC=C(C=C5)O)O)O)O |

正規SMILES |

C1C(C(C(C(O1)C2=C(OC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)C5=CC=C(C=C5)O)O)O)O |

製品の起源 |

United States |

Q1: What is Vicenin-1 and where is it found?

A1: this compound is a flavonoid C-glycoside, a type of natural product found in various plant species. It's notably present in plants utilized in traditional medicine, such as Desmodium styracifolium, Trigonella foenum-graecum (fenugreek), and Microcos paniculata. [, , , ]

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated a range of promising biological activities in preclinical studies, including:

- Platelet aggregation inhibition: This suggests potential for preventing blood clots. []

- Antioxidant effects: this compound can neutralize harmful free radicals, potentially protecting cells from damage. [, ]

- Radioprotective properties: Studies indicate it may offer protection against radiation-induced damage. []

- Anti-inflammatory action: this compound has shown the ability to reduce inflammation in experimental models. [, ]

- Improvement of blood flow: It has demonstrated potential in improving blood circulation in models of stagnant blood flow. []

Q3: How is this compound typically extracted and quantified?

A3: Researchers employ various techniques for this compound extraction, including solid-liquid extraction using adsorbents like Tulsion® ADS-400. [] Quantification often relies on High-Performance Liquid Chromatography (HPLC) methods, often coupled with UV detection, for accurate measurement. [, , ] More advanced methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also utilized for increased sensitivity and selectivity in pharmacokinetic studies. []

Q4: Has the safety of this compound been evaluated?

A4: While preclinical studies suggest potential benefits, comprehensive safety data on this compound is limited. More research, including long-term studies, is needed to thoroughly assess its safety profile in humans.

Q5: Can you describe the chemical structure of this compound?

A7: this compound is a flavone C-glycoside. While the specific spectroscopic data may vary slightly between sources, its core structure consists of an apigenin backbone (a flavonoid) with a C-linked glucose moiety at the C-6 position and a C-linked xylose moiety at the C-8 position. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。